3'-O-Levulinyl-2'-deoxy-2'-fluoro 2'-C-methyluridine
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Overview
Description
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is a modified nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’-C position.
Levulinylation: Attachment of a levulinyl group at the 3’-O position.
These reactions are carried out under controlled conditions, often involving specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve consistent quality and yield. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced products.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Scientific Research Applications
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and interactions.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus.
Mechanism of Action
The compound exerts its effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. It acts as a chain terminator, preventing the elongation of viral RNA. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methyladenosine: Shares structural similarities and biological activity.
Uniqueness
3’-O-Levulinyl-2’-deoxy-2’-fluoro 2’-C-methyluridine is unique due to its specific modifications, which enhance its stability and efficacy as an antiviral agent. Its levulinyl group provides additional protection against enzymatic degradation, making it more effective in therapeutic applications .
Properties
Molecular Formula |
C15H19FN2O7 |
---|---|
Molecular Weight |
358.32 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H19FN2O7/c1-8(20)3-4-11(22)25-12-9(7-19)24-13(15(12,2)16)18-6-5-10(21)17-14(18)23/h5-6,9,12-13,19H,3-4,7H2,1-2H3,(H,17,21,23)/t9-,12-,13-,15+/m1/s1 |
InChI Key |
SWKKZUNPXPFJFQ-OBEQPXDXSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)O[C@@H]1[C@H](O[C@H]([C@@]1(C)F)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(=O)CCC(=O)OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
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